molecular formula C16H25NO4 B6219638 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2763750-55-4

3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No. B6219638
CAS RN: 2763750-55-4
M. Wt: 295.4
InChI Key:
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Description

3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.4. The purity is usually 95.
BenchChem offers high-quality 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is used as the protecting group for the amine group. The cyclobutyl ring is formed through a Diels-Alder reaction, and the carboxylic acid group is introduced through oxidation of a primary alcohol. The Boc group is then removed to reveal the amine group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Cyclobutylamine", "Tert-butyl chloroformate", "Sodium borohydride", "Sodium hydroxide", "Sodium hypochlorite", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the amine group with Boc group using tert-butyl chloroformate and sodium hydroxide in methanol", "Step 2: Formation of the cyclobutyl ring through a Diels-Alder reaction between cyclopentadiene and maleic anhydride in ethyl acetate", "Step 3: Reduction of the double bond in the cyclobutyl ring using sodium borohydride in methanol", "Step 4: Oxidation of the primary alcohol in the cyclobutyl ring to a carboxylic acid using sodium hypochlorite in acetic acid", "Step 5: Removal of the Boc protecting group using sodium hydroxide in water" ] }

CAS RN

2763750-55-4

Molecular Formula

C16H25NO4

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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